molecular formula C19H19N3O3S B2629971 3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 671765-74-5

3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2629971
M. Wt: 369.44
InChI Key: XWRHDDZIPPNZEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .


Molecular Structure Analysis

There is limited information available on the molecular structure of this specific compound .


Chemical Reactions Analysis

The reactions for the synthesis of this compound were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available resources .

Scientific Research Applications

Synthesis and Structural Properties

This compound belongs to a broader class of chemicals that have been synthesized and studied for their unique structural and chemical properties. Research has demonstrated innovative methods for synthesizing related thienoquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, studies have reported the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, emphasizing their antiproliferative activity against various cell lines, suggesting potential biomedical applications (Joyce Hung et al., 2014).

Applications in Medicinal Chemistry

The scientific research surrounding this compound and its derivatives has explored their potential in medicinal chemistry, particularly their cytotoxicity against cancer cell lines. A notable study synthesized forty-seven derivatives and tested their antiproliferative activity, finding significant activity for certain derivatives, which could inform future drug development efforts (Joyce Hung et al., 2014).

Safety And Hazards

There is limited information available on the safety and hazards of this specific compound .

properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-19(2)7-13-11(14(23)8-19)6-12-15(20)16(26-18(12)22-13)17(24)21-9-10-4-3-5-25-10/h3-6H,7-9,20H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRHDDZIPPNZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NCC4=CC=CO4)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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